4-Bromobenzene-1,3-diamine
CAS No.: 6264-69-3
Cat. No.: VC1968968
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6264-69-3 |
|---|---|
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | 4-bromobenzene-1,3-diamine |
| Standard InChI | InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 |
| Standard InChI Key | HQDCQNCMUSAKQU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)N)Br |
| Canonical SMILES | C1=CC(=C(C=C1N)N)Br |
Introduction
Structural Characteristics and Identification
4-Bromobenzene-1,3-diamine (CAS: 6264-69-3) is an organic compound with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . It belongs to the family of halogenated aromatic diamines, featuring a benzene ring substituted with two amino groups at positions 1 and 3, and a bromine atom at position 4. This specific arrangement of functional groups contributes to its unique chemical reactivity and applications.
Chemical Identifiers
The compound is characterized by several standard chemical identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 6264-69-3 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| SMILES | C1=CC(=C(C=C1N)N)Br |
| InChI | InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 |
| InChIKey | HQDCQNCMUSAKQU-UHFFFAOYSA-N |
Table 1: Chemical Identifiers of 4-Bromobenzene-1,3-diamine
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
Physical and Chemical Properties
4-Bromobenzene-1,3-diamine exhibits distinctive physical and chemical properties that influence its behavior in various reaction conditions and applications.
Physical Properties
The compound typically appears as a solid at room temperature, with physical properties as detailed in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid (at 20°C) |
| Appearance | White to brown powder or crystals |
| Melting Point | 111-113°C |
| Density | Not well-established in literature |
| Solubility | Soluble in dimethylformamide, limited water solubility |
Table 2: Physical Properties of 4-Bromobenzene-1,3-diamine
Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of 4-Bromobenzene-1,3-diamine. Modern analytical techniques provide various spectral profiles that aid in its identification.
Mass Spectrometry
Mass spectrometry data reveals characteristic fragmentation patterns that correspond to the molecular structure of 4-Bromobenzene-1,3-diamine. The predicted collision cross-section values for various adducts have been determined and are useful for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 186.98654 | 130.5 |
| [M+Na]⁺ | 208.96848 | 133.3 |
| [M+NH₄]⁺ | 204.01308 | 136.0 |
| [M+K]⁺ | 224.94242 | 133.6 |
| [M-H]⁻ | 184.97198 | 132.5 |
| [M+Na-2H]⁻ | 206.95393 | 134.6 |
| [M]⁺ | 185.97871 | 130.2 |
| [M]⁻ | 185.97981 | 130.2 |
Table 3: Mass Spectrometry Data for 4-Bromobenzene-1,3-diamine
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 4-Bromobenzene-1,3-diamine, each with specific advantages depending on the intended application and scale of production.
Industrial Synthesis
Industrial production of 4-Bromobenzene-1,3-diamine typically involves the bromination of 1,3-diaminobenzene under controlled conditions. The process requires careful regulation of temperature and reaction time to ensure selective bromination at the desired position.
Laboratory Synthesis Methods
For laboratory-scale synthesis, several approaches have been documented in the literature:
Bromination of 1,3-diaminobenzene
This direct method involves the selective bromination of 1,3-diaminobenzene (m-phenylenediamine) using a suitable brominating agent under controlled conditions.
Alternative Synthetic Routes
A patent describes an alternative synthesis route involving the use of sodium bromide and hydrogen peroxide as the brominating agent instead of liquid bromine, offering safety and environmental advantages:
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The reaction of o-phenylenediamine with a bromo reagent in acetic acid and acetic oxide to obtain 4-bromo-o-phenyl diacetyl amide
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Dissolution of the intermediate in methyl alcohol, followed by hydrolysis with sodium hydroxide to obtain the target compound
This method offers several advantages:
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Enhanced safety compared to using liquid bromine
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Environmentally friendly approach
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Lower cost
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Mild reaction conditions
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High regioselectivity
Chemical Reactivity
4-Bromobenzene-1,3-diamine demonstrates characteristic reactivity patterns influenced by both the amino groups and the bromine substituent.
Types of Reactions
The compound participates in various reaction types, including:
Oxidation Reactions
4-Bromobenzene-1,3-diamine can undergo oxidation to form corresponding quinone derivatives, which are valuable intermediates in the synthesis of dyes and other compounds.
Nucleophilic Substitution
The bromine atom at position 4 can be replaced by various nucleophiles in nucleophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Heterocycle Formation
The compound serves as an excellent precursor for the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzothiadiazoles, and related structures .
Reaction Examples
Several specific reactions of 4-Bromobenzene-1,3-diamine have been documented:
Synthesis of Benzothiadiazoles
The reaction with thionyl chloride in the presence of catalytic sulfuric acid produces 5-bromo-2,1,3-benzothiadiazole with high yields (reported ~96.5%) .
Applications in Research and Industry
4-Bromobenzene-1,3-diamine has significant applications across various scientific and industrial domains.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly as a precursor for:
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Heterocyclic compounds with pharmaceutical applications
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Intermediates for dyes and pigments production
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Specialty chemicals for research purposes
Material Science Applications
Research indicates potential applications in material science, including:
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Components in conducting polymers
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Building blocks for supramolecular assemblies
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Precursors for functional materials with specific electronic properties
Market Outlook
According to market research data, the global market for 4-Bromobenzene-1,2-diamine (a closely related isomer) was valued at a significant amount in 2024 and is projected to grow at a compound annual growth rate through 2031. This growth trajectory suggests increasing applications and demand for brominated diaminobenzene derivatives, including 4-Bromobenzene-1,3-diamine .
| Hazard Type | Classification |
|---|---|
| GHS Pictogram | GHS06 (Toxic) |
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P280 - Wear protective gloves/protective clothing/eye protection/face protection P301+P312 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 4: Hazard Classification of 4-Bromobenzene-1,3-diamine
Comparative Analysis with Related Compounds
4-Bromobenzene-1,3-diamine belongs to a family of halogenated diaminobenzenes, each with distinct properties and applications.
Comparison with Structural Isomers
The positioning of the amino groups and bromine atom significantly influences the chemical behavior and applications of these compounds:
Table 5: Comparison of 4-Bromobenzene-1,3-diamine with Related Compounds
Salt Forms
4-Bromobenzene-1,3-diamine is also available in salt forms, notably as the dihydrochloride:
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4-Bromobenzene-1,3-diamine dihydrochloride (CAS: 1049728-71-3)
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Molecular formula: C₆H₇BrN₂·2HCl
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Molecular weight: 259.96 g/mol
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Melting point: 140-160°C
The salt form offers different solubility properties and may be preferred for certain applications .
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